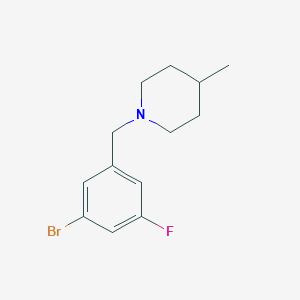
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine
Vue d'ensemble
Description
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine (1-B5FP) is a synthetic compound that has been studied for its potential applications in the pharmaceutical and biomedical fields. It is a substituted piperidine derivative, which is a type of cyclic organic compound that contains nitrogen and is found in many natural products. 1-B5FP has been studied for its potential therapeutic and biological properties, including its ability to modulate the activity of certain enzymes, receptors, and ion channels. This review will discuss the synthesis methods of 1-B5FP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis of Intermediates for Pharmacological Compounds
- The compound has been utilized in the synthesis of intermediates for HIV-1 integrase inhibitors, highlighting its role in the development of antiviral drugs (Boros et al., 2007).
Development of New Derivatives for Biological Applications
- New S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil were synthesized for potential biological applications, demonstrating the compound's versatility in creating bioactive molecules (Pospieszny & Wyrzykiewicz, 2008).
Photodynamic Therapy for Cancer Treatment
- The compound has been part of the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating its potential application in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Enzymatic Inhibition Studies
- Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline, which may involve this compound in their synthesis pathway, have shown moderate to excellent antibacterial activity and significant anti-enzymatic activity against the urease enzyme, underscoring the compound's relevance in medicinal chemistry (Rehman et al., 2019).
Antitumor Activity
- Asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives, which could be synthesized using similar compounds, exhibit good antitumor activity due to their double α,β-unsaturated ketone structural characteristics, highlighting the compound's potential in cancer research (Yao et al., 2018).
Propriétés
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVOOYNIDKNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



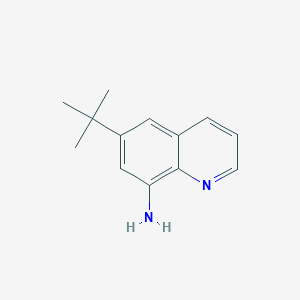
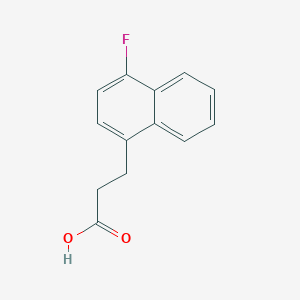
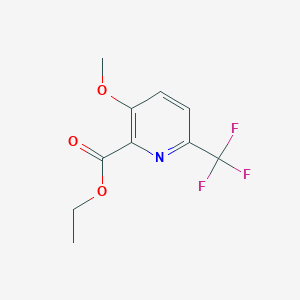
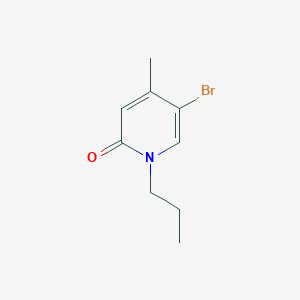
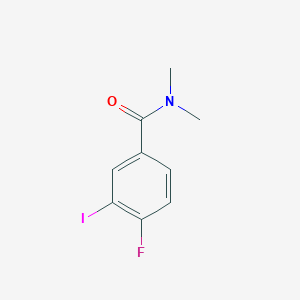
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
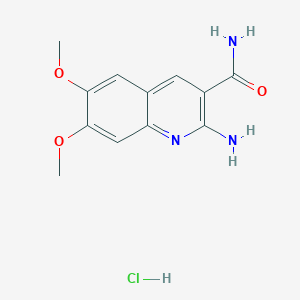
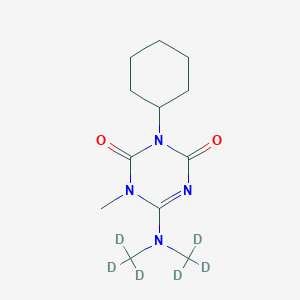
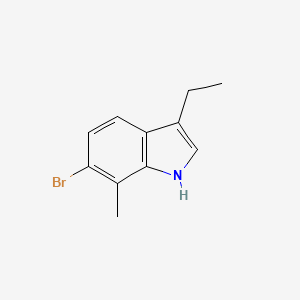
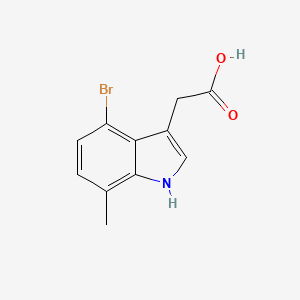
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
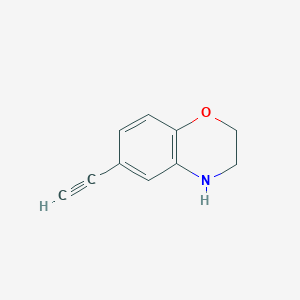
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
